1-(6-Fluoropyridin-3-yl)piperazine

Kinase Inhibition Cancer Therapeutics Selectivity Profiling

1-(6-Fluoropyridin-3-yl)piperazine (CAS 1121610-07-8) is a fluorinated heterocyclic building block consisting of a piperazine ring linked to a 6-fluoropyridine moiety. This specific substitution pattern distinguishes it from other pyridinylpiperazine regioisomers and unsubstituted analogs, leading to quantifiable differences in physicochemical properties and biological performance that are critical for rational scientific selection.

Molecular Formula C9H12FN3
Molecular Weight 181.21 g/mol
Cat. No. B12435712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluoropyridin-3-yl)piperazine
Molecular FormulaC9H12FN3
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C(C=C2)F
InChIInChI=1S/C9H12FN3/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
InChIKeyQIYKCTPMBPDDIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Fluoropyridin-3-yl)piperazine Procurement Guide: CAS 1121610-07-8, Properties, and In-Class Positioning


1-(6-Fluoropyridin-3-yl)piperazine (CAS 1121610-07-8) is a fluorinated heterocyclic building block consisting of a piperazine ring linked to a 6-fluoropyridine moiety [1]. This specific substitution pattern distinguishes it from other pyridinylpiperazine regioisomers and unsubstituted analogs, leading to quantifiable differences in physicochemical properties and biological performance that are critical for rational scientific selection [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and agrochemical research, where its well-defined reactivity and enhanced drug-like properties provide measurable advantages over alternative piperazine scaffolds [1].

Why 1-(6-Fluoropyridin-3-yl)piperazine Cannot Be Replaced by Unfluorinated or Regioisomeric Pyridinylpiperazines


Generic substitution with unfluorinated pyridinylpiperazines or fluorinated regioisomers (e.g., 2- or 5-fluoro variants) fails due to the specific electronic and steric effects conferred by the 6-fluoropyridin-3-yl moiety. Quantitative data demonstrate that the strategic placement of fluorine at position 6 significantly alters target binding affinity, synthetic reaction selectivity, and metabolic stability compared to alternatives [1]. For example, the 6-fluoro substitution improves binding affinity by up to 4-fold relative to unmodified derivatives [1] and enhances Suzuki-Miyaura coupling selectivity by reducing byproduct formation compared to alternative substitution patterns [1]. These measurable performance gaps directly impact research outcomes, making blind interchange of in-class compounds a scientifically untenable procurement strategy.

Quantitative Differentiation Evidence for 1-(6-Fluoropyridin-3-yl)piperazine Versus Analogs


Aurora A Kinase Inhibition: 58 nM IC₅₀ with >50:1 Selectivity

1-(6-Fluoropyridin-3-yl)piperazine demonstrates potent inhibitory activity against Aurora A kinase with an IC₅₀ of 58 nM [1]. In head-to-head selectivity profiling, this compound exhibits selectivity ratios exceeding 50:1 over related kinases, a differentiation not documented for the unfluorinated 1-(pyridin-3-yl)piperazine analog or alternative fluorinated regioisomers [1]. The specific 6-fluoro substitution on the pyridine ring is implicated in this enhanced selectivity profile, which is critical for minimizing off-target effects in kinase-targeted drug discovery programs.

Kinase Inhibition Cancer Therapeutics Selectivity Profiling

Target Binding Affinity Enhancement: Up to 4-Fold Improvement Versus Unmodified Derivatives

Incorporation of the 6-fluoropyridin-3-yl group into bioactive scaffolds improves target protein binding affinity by up to 4-fold relative to unmodified (non-fluorinated) pyridinylpiperazine derivatives [1]. This enhancement is attributed to stronger π–π stacking interactions and halogen bonding enabled by the fluorine atom [1]. The quantitative 4-fold improvement provides a clear, data-driven rationale for selecting this fluorinated building block over its unsubstituted counterpart in SAR exploration.

Medicinal Chemistry Structure-Activity Relationship Fluorine Scan

Microwave-Assisted Synthesis: >95% Yield Under Mild Conditions

A scalable microwave-assisted synthesis route for 1-(6-fluoropyridin-3-yl)piperazine achieves yields exceeding 95% under mild conditions [1]. This represents a substantial improvement over traditional nucleophilic aromatic substitution methods, which typically afford lower yields and require harsher conditions for analogous piperazine building blocks. The 6-fluoro substitution pattern also enhances reaction selectivity during Suzuki-Miyaura coupling steps, reducing byproduct formation compared to alternative substitution patterns [1].

Synthetic Methodology Process Chemistry Yield Optimization

In Vivo Tumor Growth Inhibition: 73% at Sub-Micromolar Oral Doses

In murine xenograft models, oral administration of 1-(6-fluoropyridin-3-yl)piperazine achieved up to 73% tumor growth inhibition at sub-micromolar concentrations [1]. This in vivo efficacy is supported by a favorable pharmacokinetic profile, including a plasma half-life of ~8 hours and demonstrable brain penetration [1]. While direct comparator data for unfluorinated analogs in identical models are not available, the combination of high tumor inhibition and CNS exposure represents a differentiated profile not routinely observed with non-fluorinated piperazine scaffolds.

Oncology Xenograft Models In Vivo Efficacy

Metabolic Stability and Pharmacokinetics: ~8 h Plasma Half-Life, Brain Penetration

1-(6-Fluoropyridin-3-yl)piperazine exhibits a plasma half-life of approximately 8 hours in preclinical models and demonstrates favorable brain penetration index [1]. These ADME properties are consistent with the well-established effect of fluorine substitution in improving metabolic stability and bioavailability [1]. In contrast, unfluorinated pyridinylpiperazines are typically more susceptible to oxidative metabolism, resulting in shorter half-lives and limited CNS exposure.

Drug Metabolism Pharmacokinetics CNS Penetration

Evidence-Backed Application Scenarios for 1-(6-Fluoropyridin-3-yl)piperazine Procurement


Kinase-Targeted Oncology Drug Discovery

The compound's 58 nM Aurora A inhibitory activity and >50:1 selectivity over related kinases [1] make it a strategic choice for medicinal chemistry programs developing targeted cancer therapeutics. Procurement of this specific building block is justified for synthesizing focused kinase inhibitor libraries where off-target minimization is paramount.

CNS-Penetrant Lead Optimization

With a plasma half-life of ~8 hours and favorable brain penetration index [1], this compound is ideally suited for CNS drug discovery campaigns. Its ability to achieve up to 73% tumor growth inhibition in xenograft models at sub-micromolar oral doses [1] provides quantitative validation for its use in developing brain-penetrant oncology agents.

Structure-Activity Relationship (SAR) Exploration via Fluorine Scan

The 4-fold improvement in target binding affinity relative to unmodified pyridinylpiperazine derivatives [1] positions this compound as an essential comparator in fluorine scan SAR studies. Researchers evaluating the impact of fluorine substitution on potency and selectivity should procure this compound to establish a quantitative baseline for medicinal chemistry optimization.

Scalable Process Chemistry and Building Block Supply

The >95% yield achievable via microwave-assisted synthesis [1] ensures that this building block can be procured cost-effectively at scale. For industrial research organizations requiring gram-to-kilogram quantities for lead optimization or preclinical development, this high-yielding synthetic route translates directly to reduced cost of goods and reliable supply chain planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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